molecular formula C8H6ClFO B3388998 m-Chloro-alpha-fluoroacetophenone CAS No. 90221-70-8

m-Chloro-alpha-fluoroacetophenone

Cat. No. B3388998
CAS RN: 90221-70-8
M. Wt: 172.58 g/mol
InChI Key: UOYVFARWFWDDRC-UHFFFAOYSA-N
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Description

m-Chloro-alpha-fluoroacetophenone, also known as 2-Chloro-4’-fluoroacetophenone, is a chemical compound with the linear formula FC6H4COCH2Cl . It has a molecular weight of 172.58 . This compound is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of this compound derivatives has been studied. For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . Another study demonstrated the transformation of the α-bromination of acetophenone from a known batch procedure to a continuous flow process in 99% yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula FC6H4COCH2Cl . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds, such as this compound, is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 47-50 °C . It is insoluble in water . The compound is sensitive and may cause lachrymatory effects .

Safety and Hazards

m-Chloro-alpha-fluoroacetophenone is toxic if swallowed and fatal if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions of m-Chloro-alpha-fluoroacetophenone could involve its use in the synthesis of other chemical compounds. For instance, α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . Additionally, the compound could be used in the field of organofluorine chemistry .

properties

IUPAC Name

1-(3-chlorophenyl)-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVFARWFWDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90221-70-8
Record name 1-(3-chlorophenyl)-2-fluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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